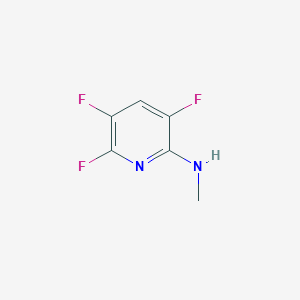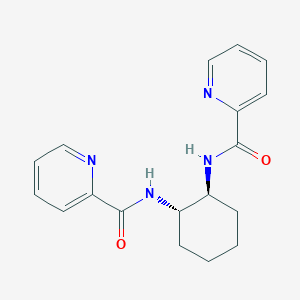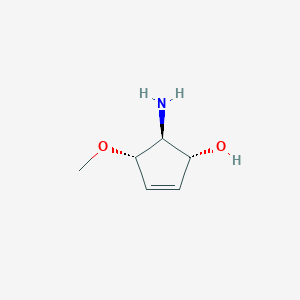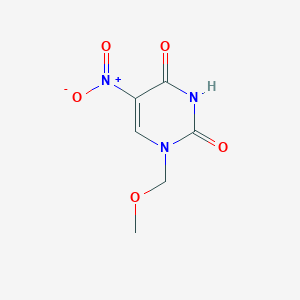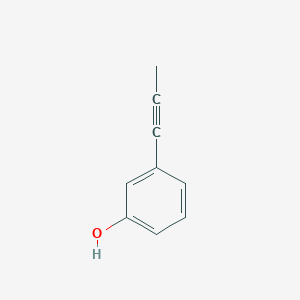
tert-Butyl (3-methylisoxazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(t-Butoxycarbonylamino)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The t-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butoxycarbonylamino)-3-methylisoxazole typically involves the protection of the amine group with the t-butoxycarbonyl group. One common method involves the reaction of 3-methylisoxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 5-(t-Butoxycarbonylamino)-3-methylisoxazole may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(t-Butoxycarbonylamino)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-(t-Butoxycarbonylamino)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 5-(t-Butoxycarbonylamino)-3-methylisoxazole involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during chemical transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(t-Butoxycarbonylamino)-4-methylisoxazole: Similar structure with a different position of the methyl group.
5-(t-Butoxycarbonylamino)-3-ethylisoxazole: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-(t-Butoxycarbonylamino)-3-methylisoxazole is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the Boc group provides a versatile protecting group for synthetic applications .
Propriétés
Numéro CAS |
174078-95-6 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tert-butyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
Clé InChI |
IMSHVRRNAZVAFS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (3-methyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


